molecular formula C9H7BrFNO B2951384 8-Fluoroisoquinolin-5-ol;hydrobromide CAS No. 2411227-85-3

8-Fluoroisoquinolin-5-ol;hydrobromide

Cat. No.: B2951384
CAS No.: 2411227-85-3
M. Wt: 244.063
InChI Key: USDIGVOEDNBEIP-UHFFFAOYSA-N
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Description

Historical Context of Isoquinoline (B145761) Chemistry

The journey of isoquinoline chemistry began in the 19th century, evolving from the isolation of natural products to the development of sophisticated synthetic methods that allow for the creation of a vast array of derivatives. numberanalytics.comontosight.ai

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds found predominantly in the plant kingdom. ontosight.ainih.govnih.gov With over 2,500 known structures, they are particularly abundant in plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, and Ranunculaceae. nih.govwikipedia.org These compounds are derived biosynthetically from the amino acid tyrosine. nih.govwikipedia.org

For centuries, plants containing these alkaloids have been used in traditional medicine to treat a variety of ailments. ontosight.ai The opium poppy (Papaver somniferum), for instance, is a well-known source of medicinally significant isoquinoline alkaloids, including morphine, codeine, and papaverine (B1678415). wikipedia.orgnumberanalytics.com Morphine and codeine are potent analgesics, while papaverine acts as a vasodilator. wikipedia.orgnumberanalytics.com Another important example is berberine, found in plants like the common barberry (Berberis vulgaris), which exhibits antimicrobial properties. ontosight.aiwikipedia.org The wide range of biological activities displayed by these natural products, including antitumor, antimalarial, antibacterial, and anti-inflammatory effects, has made them a focal point of pharmacological research and a source of lead compounds for drug discovery. ontosight.ainih.govnumberanalytics.com

Table 1: Examples of Naturally Occurring Isoquinoline Alkaloids

AlkaloidNatural Source (Example)Noted Significance
MorphinePapaver somniferum (Opium Poppy)Analgesic wikipedia.orgnumberanalytics.com
CodeinePapaver somniferum (Opium Poppy)Analgesic, Antitussive nih.govwikipedia.org
PapaverinePapaver somniferum (Opium Poppy)Vasodilator, Antispasmodic numberanalytics.comwikipedia.org
BerberineBerberis vulgaris (Barberry)Antimicrobial ontosight.aiwikipedia.org
SanguinarineSanguinaria canadensis (Bloodroot)Antimicrobial, Anti-inflammatory nih.gov
TubocurarineChondrodendron tomentosumSkeletal muscle relaxant wikipedia.org

The history of isoquinoline itself dates back to 1885, when it was first isolated from coal tar. wikipedia.org The development of synthetic routes to the isoquinoline core was a significant advancement in organic chemistry, enabling the production of derivatives not found in nature and facilitating structure-activity relationship (SAR) studies. ontosight.airsc.org

Several classic name reactions form the foundation of isoquinoline synthesis:

Bischler-Napieralski Reaction : This method involves the cyclization of a β-phenylethylamine after acylation, typically using a dehydrating agent like phosphoryl chloride. numberanalytics.comresearchgate.net It is one of the most frequently used routes, producing 3,4-dihydroisoquinolines which can then be aromatized. thieme-connect.de

Pictet-Spengler Reaction : A versatile method that condenses a β-arylethylamine with an aldehyde or ketone, followed by cyclization, to form a tetrahydroisoquinoline. numberanalytics.comresearchgate.net This reaction is crucial in the biosynthesis of many isoquinoline alkaloids.

Pomeranz-Fritsch Reaction : This synthesis involves the reaction of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532) in the presence of a strong acid to form the isoquinoline ring. numberanalytics.comontosight.ainumberanalytics.com

Over the years, these traditional methods have been modified and new, more efficient techniques have been developed, including the use of modern catalysts (e.g., palladium, rhodium), microwave-assisted synthesis, and flow chemistry, greatly expanding the diversity of accessible isoquinoline motifs. numberanalytics.comresearchgate.net

Importance of Halogenation, Specifically Fluorine, in Medicinal Chemistry

The introduction of halogen atoms, particularly fluorine, into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties allow chemists to fine-tune the characteristics of a drug candidate to improve its performance. chemxyne.comnih.gov

The substitution of a hydrogen atom or a hydroxyl group with fluorine can profoundly alter a molecule's properties, even though fluorine is comparable in size to hydrogen (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H). tandfonline.comresearchgate.net The key to its influence lies in its extreme electronegativity (3.98 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond. tandfonline.comacs.org

Key effects of fluorination include:

Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comnumberanalytics.com Placing fluorine at a metabolically vulnerable site ("metabolic blocking") can increase a drug's half-life and bioavailability. tandfonline.comacs.org

Lipophilicity : Fluorination generally increases a compound's lipophilicity (its ability to dissolve in fats and lipids). nih.govmdpi.com This can enhance membrane permeability and absorption, allowing the drug to more easily cross biological barriers like the cell membrane or even the blood-brain barrier. researchgate.netresearchgate.netwikipedia.org

pKa Modification : Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby basic functional groups, such as amines. tandfonline.comacs.orgresearchgate.net This change in basicity can impact a compound's ionization state at physiological pH, affecting its solubility, receptor binding, and ability to permeate membranes. tandfonline.comnih.gov

Binding Affinity : Fluorine can participate in unique interactions with biological targets like enzymes and receptors. It can act as a hydrogen bond acceptor and engage in favorable electrostatic or dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. chemxyne.comtandfonline.comnih.gov

Conformational Control : The introduction of fluorine can influence the preferred conformation (3D shape) of a molecule. acs.orgresearchgate.net This can lock the molecule into a shape that is more favorable for binding to its biological target.

Table 2: Physicochemical Effects of Fluorine Substitution in Drug Design

PropertyImpact of FluorinationConsequence in Medicinal Chemistry
Metabolic StabilityIncreases (due to strong C-F bond)Longer drug half-life, improved bioavailability tandfonline.comnumberanalytics.com
LipophilicityIncreasesEnhanced membrane permeability and absorption mdpi.comresearchgate.net
Basicity (pKa)Decreases in nearby aminesAltered solubility and membrane transport tandfonline.comnih.gov
Binding AffinityCan increaseImproved potency and selectivity chemxyne.comtandfonline.com
Molecular ConformationCan alter and restrictFavorable orientation for target binding acs.orgresearchgate.net

Given its ability to modulate molecular properties, fluorine has become an indispensable tool in drug design and development. chemxyne.comresearchgate.net Approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org The strategic placement of fluorine atoms is a rational approach used by medicinal chemists to overcome challenges in drug candidate optimization, such as poor metabolic stability, low potency, or inadequate permeability. tandfonline.comresearchgate.net

Furthermore, the fluorine-18 (B77423) (¹⁸F) isotope has a critical role in medical diagnostics. chemxyne.com As a positron emitter with a convenient half-life of about 110 minutes, ¹⁸F is widely used in Positron Emission Tomography (PET) imaging. nih.gov This non-invasive technique allows for the visualization and study of biochemical processes in the body, aiding in both disease diagnosis and the assessment of how a new drug engages with its target. nih.govresearchgate.net

Overview of Isoquinolinol Scaffolds in Chemical Research

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netnih.gov This term refers to molecular structures that are capable of binding to multiple biological targets, making them versatile templates for the development of new therapeutic agents. rsc.org The isoquinolinol scaffold, which is an isoquinoline core bearing a hydroxyl (-OH) group, is a key subset of this family. The "ol" suffix denotes the hydroxyl functional group.

Isoquinolinol derivatives and their related structures (such as isoquinolinones) are integral to a wide array of compounds with significant pharmacological activities. thieme-connect.debenthamdirect.com Researchers have extensively explored these scaffolds for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netnih.govnih.gov The ability to easily modify the isoquinoline ring at various positions allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads. rsc.org The combination of the proven biological relevance of the isoquinolinol scaffold with the strategic benefits of fluorination makes compounds like 8-Fluoroisoquinolin-5-ol (B12832427) hydrobromide subjects of significant scientific interest.

Significance of the 8-Hydroxyquinoline (B1678124) Moiety

The 8-hydroxyquinoline (also known as oxine) moiety is a well-established and versatile scaffold in chemistry. wisdomlib.orgnih.gov Its significance stems from several key characteristics:

Metal Chelation: 8-Hydroxyquinoline is a powerful chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.govsemanticscholar.orgrroij.com This property is utilized in analytical chemistry for the detection and separation of metals, as well as in various industrial applications. wisdomlib.orgrroij.com

Biological Activity: The 8-hydroxyquinoline core is associated with a broad spectrum of biological activities, including antiseptic, disinfectant, and pesticide properties. wikipedia.org Derivatives of 8-hydroxyquinoline have been investigated for their potential as anticancer, antimicrobial, antifungal, antiviral, and neuroprotective agents. nih.govsemanticscholar.orgrroij.com

Fluorescent Properties: 8-Hydroxyquinoline and its derivatives often exhibit fluorescence, a characteristic that is enhanced upon metal chelation. semanticscholar.org This has led to their use as fluorescent chemosensors for detecting metal ions in biological and environmental systems. rroij.com

The presence of the 8-hydroxyquinoline moiety in a molecule can, therefore, confer a range of useful chemical and biological functionalities.

Fluorine Substitution Patterns in Isoquinolinols

The strategic placement of fluorine atoms on the isoquinolinol ring system can have a profound impact on its properties. Fluorine's high electronegativity and small size allow it to modulate factors such as:

Acidity and Basicity: A fluorine atom can alter the pKa of nearby functional groups, influencing the molecule's ionization state at different pH levels.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate. nih.gov

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes.

Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence how a molecule binds to a biological target. nih.gov

The specific position of the fluorine atom on the isoquinoline ring is crucial in determining the precise nature and magnitude of these effects. Common synthetic strategies allow for the introduction of fluorine at various positions on both the pyridine (B92270) and benzene (B151609) rings of the isoquinoline core. researchgate.netmdpi.com

Specific Context of 5-Fluoroisoquinolin-8-ol;hydrobromide within Isoquinoline Research

While specific research on 8-Fluoroisoquinolin-5-ol;hydrobromide is not extensively documented in publicly available literature, its structure suggests several areas of potential interest within isoquinoline research. The combination of the 8-hydroxyquinoline scaffold, known for its chelating and biological activities, with a fluorine atom at the 5-position, presents a unique molecular entity.

Researchers in medicinal chemistry might investigate this compound for its potential as a novel therapeutic agent, leveraging the known properties of both the 8-hydroxyquinoline core and the effects of fluorination. The hydrobromide salt form suggests its potential use as a water-soluble derivative for research and development purposes. The study of such a compound would contribute to the broader understanding of structure-activity relationships within the fluorinated isoquinoline class of molecules.

Data Tables

Table 1: General Properties of Substituted Isoquinolines

PropertyGeneral Observation for IsoquinolinesPotential Influence of 8-Fluoro and 5-Ol Substitution
Melting Point Varies widely based on substitution. Isoquinoline itself melts at 27°C. thieme-connect.deExpected to be a solid at room temperature, with the hydrobromide salt form likely having a higher melting point.
Solubility Generally soluble in organic solvents.The hydrobromide salt would likely confer aqueous solubility.
UV Absorption Characteristic absorption in the UV spectrum. thieme-connect.deThe chromophore would be influenced by both the hydroxyl and fluoro substituents, potentially shifting the absorption maxima.
pKa The nitrogen atom is basic.The electronegative fluorine atom would likely decrease the basicity of the isoquinoline nitrogen. The phenolic hydroxyl group would be acidic.

Table 2: Research Context of Key Moieties

MoietyKey Research AreasRepresentative Examples of Derivatives
8-Hydroxyquinoline Metal chelation, nih.gov antimicrobial agents, rroij.com anticancer research, nih.gov fluorescent sensors. rroij.com5,7-dichloro-8-hydroxyquinoline, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol)
Fluorinated Isoquinoline Medicinal chemistry (e.g., enzyme inhibitors, CNS agents), mdpi.com materials science.Nomifensine (a tetrahydroisoquinoline derivative) mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroisoquinolin-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO.BrH/c10-8-1-2-9(12)6-3-4-11-5-7(6)8;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHJBROCEMFLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1O)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411227-85-3
Record name 8-fluoroisoquinolin-5-ol hydrobromide
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Advanced Synthetic Methodologies for Fluoroisoquinolinol Derivatives

General Principles of Isoquinoline (B145761) Ring System Construction

The construction of the fundamental isoquinoline ring system can be achieved through a variety of synthetic strategies, which can be broadly categorized into classical cyclization reactions and modern synthetic approaches.

Classical Cyclization Reactions

For over a century, classical cyclization reactions have been the cornerstone of isoquinoline synthesis. These venerable methods, often named after their discoverers, typically involve the formation of the isoquinoline ring through an intramolecular cyclization of a suitably substituted β-phenylethylamine derivative.

The Bischler-Napieralski reaction is a widely employed method that involves the cyclodehydration of a β-arylethylamide in the presence of a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.orgpharmaguideline.com This reaction proceeds via an electrophilic aromatic substitution to furnish a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the corresponding isoquinoline. nrochemistry.compharmaguideline.com The efficacy of this reaction is often enhanced by the presence of electron-donating groups on the aromatic ring of the β-phenylethylamine precursor. nrochemistry.com

Another cornerstone of isoquinoline synthesis is the Pictet-Spengler reaction . This reaction entails the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgorganicreactions.orgthermofisher.com Similar to the Bischler-Napieralski reaction, the presence of activating groups on the aromatic ring facilitates the cyclization. pharmaguideline.com The resulting tetrahydroisoquinoline can then be aromatized to the isoquinoline.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532). wikipedia.orgchem-station.comquimicaorganica.orgchemistry-reaction.com While a powerful tool, this reaction can sometimes suffer from low yields, particularly with substrates bearing certain substituents. nih.gov

Reaction NameStarting MaterialsKey IntermediateFinal Product TypeTypical Reagents
Bischler-Napieralskiβ-ArylethylamideNitrilium ion3,4-DihydroisoquinolinePOCl₃, P₂O₅
Pictet-Spenglerβ-Arylethylamine, Aldehyde/KetoneIminium ion1,2,3,4-TetrahydroisoquinolineProtic or Lewis acids
Pomeranz-FritschBenzaldehyde, Aminoacetaldehyde dialkyl acetalBenzalaminoacetalIsoquinolineStrong acids (e.g., H₂SO₄)

Modern Approaches to Isoquinoline Formation

In recent years, the field of isoquinoline synthesis has been revolutionized by the advent of modern synthetic methodologies, particularly those employing transition-metal catalysis. These contemporary approaches often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted isoquinolines compared to their classical counterparts. researchgate.net

Transition-metal-catalyzed reactions, such as those utilizing palladium, rhodium, and copper, have emerged as powerful tools for the construction of the isoquinoline nucleus. researchgate.net These methods can involve various strategies, including C-H activation, annulation reactions, and cross-coupling processes. For instance, palladium-catalyzed coupling reactions of ortho-haloarylaldehydes or ketones with terminal alkynes, followed by cyclization, have proven to be an effective route to substituted isoquinolines. organic-chemistry.org Similarly, rhodium-catalyzed C-H activation and annulation of arenes with alkynes provides an atom-economical pathway to the isoquinoline scaffold.

Microwave-assisted organic synthesis has also gained prominence in the construction of isoquinolines. The use of microwave irradiation can significantly accelerate reaction rates and improve yields in classical reactions like the Bischler-Napieralski and Pomeranz-Fritsch reactions. researchgate.net

Strategies for Introducing Fluorine into Isoquinoline Systems

The incorporation of fluorine into the isoquinoline framework is a key strategy for modulating the biological activity of these compounds. The introduction of this highly electronegative element can be achieved through either direct fluorination of a pre-formed isoquinoline ring or by synthesizing the isoquinoline from fluorinated precursors.

Direct Fluorination Techniques

Direct fluorination of an existing isoquinoline ring system presents a formidable challenge due to the often harsh reaction conditions and the potential for lack of regioselectivity. However, methods for direct fluorination have been developed. Electrophilic fluorinating agents, such as Selectfluor, have been employed for the fluorination of certain isoquinoline derivatives, although the regioselectivity can be influenced by the existing substitution pattern on the ring. researchgate.net Photoredox catalysis has also emerged as a promising strategy for the direct C-H fluorination of arenes, which could potentially be applied to isoquinoline systems. mmsl.cz

Synthesis from Fluorinated Precursors

A more common and often more controlled approach to the synthesis of fluorinated isoquinolines involves the use of starting materials that already contain the fluorine atom. This strategy allows for the precise placement of the fluorine substituent on the final isoquinoline ring.

For the synthesis of 8-fluoroisoquinolin-5-ol (B12832427), a logical precursor would be a 2-(3-fluorophenyl)ethylamine derivative. The fluorine atom at the meta position of the phenylethylamine will ultimately reside at the 8-position of the isoquinoline ring following cyclization. The classical cyclization reactions discussed in section 2.1.1 can be applied to these fluorinated precursors. For instance, a Bischler-Napieralski reaction of an N-acyl-2-(3-fluorophenyl)ethylamine would yield an 8-fluoro-3,4-dihydroisoquinoline.

A documented synthesis of 8-fluoro-3,4-dihydroisoquinoline, a key intermediate, utilizes a directed ortho-lithiation strategy. nih.gov This approach leverages the ortho-directing ability of the fluorine atom to achieve regioselective functionalization of the aromatic ring, followed by cyclization to form the dihydroisoquinoline ring.

StrategyDescriptionAdvantagesChallenges
Direct FluorinationIntroduction of fluorine onto a pre-formed isoquinoline ring.Potentially shorter synthetic route.Harsh reaction conditions, lack of regioselectivity.
Synthesis from Fluorinated PrecursorsBuilding the isoquinoline ring from starting materials already containing fluorine.Precise control over fluorine placement.Availability of fluorinated starting materials.

Synthesis of Hydroxyisoquinoline Moieties

The introduction of a hydroxyl group onto the isoquinoline ring is another crucial modification for tuning the properties of these compounds. The synthesis of hydroxyisoquinolines can be achieved through various methods, including the use of precursors already bearing a hydroxyl or methoxy (B1213986) group, or by direct hydroxylation of the isoquinoline ring.

A common strategy involves employing a phenylethylamine precursor with a methoxy group at the desired position. Following the construction of the isoquinoline ring, the methoxy group can be demethylated to reveal the hydroxyl group. For the synthesis of 8-fluoroisoquinolin-5-ol, a starting material such as 2-(3-fluoro-4-methoxyphenyl)ethylamine could be envisioned for a classical cyclization approach, with a final demethylation step.

Direct hydroxylation of the isoquinoline ring is also possible, although regioselectivity can be a challenge. Electrophilic substitution reactions on the isoquinoline ring typically occur at the 5- and 8-positions. researchgate.net Therefore, direct hydroxylation of 8-fluoroisoquinoline (B92601) would likely lead to a mixture of products. However, specific methodologies, such as those involving dearomatized intermediates, have been developed for the meta-hydroxylation of nitrogen-containing heterocycles, which could potentially be adapted for the synthesis of 5-hydroxyisoquinolines. wikipedia.org

The synthesis of 8-fluoroisoquinolin-5-ol would likely proceed through the formation of 8-fluoro-3,4-dihydroisoquinoline, followed by aromatization to 8-fluoroisoquinoline. Subsequent regioselective introduction of the hydroxyl group at the 5-position would yield the desired product. The final step would involve the formation of the hydrobromide salt by treatment with hydrobromic acid. ontosight.airesearchgate.net

Introduction of Hydroxyl Groups on Isoquinoline Ring Systems

The introduction of hydroxyl groups onto the isoquinoline scaffold is a pivotal transformation in synthetic organic chemistry, yielding isoquinolinol derivatives that are key precursors for a multitude of biologically active compounds. The isoquinoline structure is a benzopyridine, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org Hydroxylation can occur on either the pyridine or the benzene portion of the molecule. When the hydroxyl group is located on the benzene ring, the resulting compounds are phenolic in nature and exhibit reactivity typical of naphthols.

Direct hydroxylation of the electron-deficient isoquinoline ring system presents a significant challenge due to the inherent electronic nature of the heterocycle. researchgate.net Consequently, synthetic strategies often rely on multi-step sequences starting from pre-functionalized precursors. quimicaorganica.org Classical synthetic routes to the isoquinoline core itself, such as the Bischler–Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, can incorporate hydroxyl groups by utilizing appropriately substituted starting materials, for instance, using a β-phenylethylamine with existing hydroxyl substituents. wikipedia.orgquimicaorganica.org More contemporary methods focus on the direct C-H functionalization of the pre-formed isoquinoline ring, offering more efficient and atom-economical pathways. researchgate.netresearchgate.net These modern approaches, including photochemical and transition-metal-catalyzed reactions, provide novel avenues for introducing hydroxyl or hydroxyalkyl groups onto the heterocyclic core. researchgate.netnih.gov

Regioselective Hydroxylation Methodologies

Achieving regioselectivity—the control over the precise position of hydroxylation—is crucial for the synthesis of specific isoquinolinol isomers. The electronic properties of the isoquinoline ring inherently direct incoming electrophiles and nucleophiles to specific positions. However, modern synthetic methods have been developed to override these natural tendencies and achieve hydroxylation at otherwise inaccessible positions.

One innovative strategy involves the use of dearomatized intermediates. researchgate.net For instance, a meta-selective hydroxylation of isoquinolines has been reported, proceeding through an easily accessible oxazinoaza-arene intermediate. researchgate.net The nucleophilic C3-position of this dienamine-type intermediate undergoes highly regioselective hydroxylation when treated with electrophilic peroxides. researchgate.net This method provides a valuable route to 3-hydroxyisoquinoline (B109430) derivatives, a transformation that is challenging to accomplish directly.

Palladium-catalyzed C–H activation and annulation represents another powerful tool for constructing substituted isoquinolines with controlled regiochemistry. mdpi.com While often employed to build the isoquinoline core, these methods can be adapted to introduce functionality. For example, the annulation of N-methoxy benzamides with allenoic acid esters proceeds with excellent regioselectivity, influenced by steric effects and the thermodynamic stability of the final products. mdpi.com

Visible light-mediated photochemical reactions have also emerged as a mild and effective method for the C-H functionalization of isoquinolines. These reactions can proceed via a radical pathway, enabling unique reactivity patterns. A notable example is the C-H hydroxyalkylation of isoquinolines, which avoids the need for external oxidants by exploiting the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals. researchgate.netnih.gov This strategy diverges from classical Minisci-type reactions and leads to hydroxyalkylated heteroarenes. researchgate.netnih.gov

Table 1: Selected Regioselective Functionalization Methodologies for Isoquinolines

MethodologyKey Reagents/ConditionsPosition FunctionalizedKey FeatureReference
meta-Selective HydroxylationOxazinoaza-arene intermediate, electrophilic peroxides (e.g., mCPBA)C3Utilizes a dearomatized intermediate to direct hydroxylation to the meta-position. researchgate.net
Photochemical C-H HydroxyalkylationVisible light, 4-acyl-1,4-dihydropyridinesTypically C1A mild, radical-based method that avoids external oxidants. researchgate.netresearchgate.netnih.gov
Palladium-Catalyzed C-H Activation/AnnulationPd(CH₃CN)₂Cl₂, Ag₂CO₃, allenoic acid estersVarious (builds ring)Constructs substituted isoquinolone rings with high regioselectivity. mdpi.com

Formation of Hydrobromide Salts in Organic Synthesis

The conversion of a free base, such as a substituted isoquinoline, into a salt is a common and critical step in organic and medicinal chemistry. Salt formation can significantly alter the physicochemical properties of a compound, often leading to enhanced crystallinity, improved stability, and increased aqueous solubility. Isoquinoline is a weak base (pKa of the conjugate acid is 5.14) and readily reacts with strong acids like hydrogen bromide (HBr) to form a stable salt. wikipedia.org The resulting hydrobromide salt is an ionic compound, which typically presents as a crystalline solid that is easier to handle, purify, and store compared to the often oily or low-melting free base.

Procedures for Hydrobromide Salt Preparation

The preparation of a hydrobromide salt from a basic organic compound is generally a straightforward acid-base reaction. Several standard laboratory procedures can be employed, with the choice often depending on the scale of the reaction and the required purity of the final product, particularly with respect to water content.

Common methods for preparing hydrobromide salts include:

Reaction with Aqueous Hydrobromic Acid: The simplest method involves dissolving the organic base in a suitable solvent (e.g., ethanol (B145695), isopropanol) and adding a stoichiometric amount of aqueous hydrobromic acid (typically 48% HBr in water). researchgate.netwikipedia.org The salt often precipitates from the solution upon addition or after cooling, and can be collected by filtration. To obtain a dry product, subsequent drying in a vacuum oven is necessary. researchgate.net

Using Anhydrous Hydrogen Bromide Gas: For applications where residual water is detrimental, anhydrous HBr gas can be bubbled through a solution of the base in a dry, aprotic solvent like diethyl ether or dichloromethane. researchgate.net The salt usually precipitates directly from the solution. Anhydrous HBr can be generated in the lab or obtained from a commercial cylinder. orgsyn.org

In-situ Generation of HBr: Anhydrous HBr can be generated in situ. For example, adding acetyl bromide to a cold, dry alcohol like methanol (B129727) produces an anhydrous solution of HBr in that solvent, which can then be added to the amine. researchgate.net

After precipitation, the salt is typically collected by filtration, washed with a small amount of a non-polar solvent (like diethyl ether) to remove soluble impurities, and dried under vacuum to a constant weight. researchgate.net

Considerations for Salt Stability and Purity

The quality of the hydrobromide salt is paramount for its use in further applications. Purity and stability are the two main considerations during its preparation and storage.

Purity: The purity of the salt is directly dependent on the purity of the starting free base. It is crucial to use a highly purified base before salt formation. The primary method for purifying the final salt is recrystallization. This involves dissolving the crude salt in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure salt crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical; alcohols like ethanol or isopropanol, sometimes in combination with an anti-solvent like diethyl ether, are commonly used. researchgate.net

Stability: Many hydrobromide salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can affect the accuracy of weighing and may lead to physical changes (e.g., from a crystalline solid to a sticky gum) or chemical degradation. Therefore, hydrobromide salts should be stored in tightly sealed containers, often in a desiccator over a drying agent or under an inert atmosphere. cpachem.com Stability can also be affected by light and air, so storage in amber-colored bottles away from direct light is often recommended. nih.gov For solution-based formulations, maintaining an appropriate pH is critical to prevent the precipitation of the less soluble free base. nih.gov

Synthetic Routes for Related Isoquinolinol Derivatives and Analogues

The synthesis of analogues of the target compound often involves modifications to the core structure or the substituents. The 8-hydroxyquinoline (B1678124) (a structural isomer of isoquinolinol) framework is a particularly versatile scaffold for creating a wide array of derivatives with diverse applications. rroij.comnih.gov Synthetic strategies frequently begin with 8-hydroxyquinoline and introduce functional groups at various positions, most commonly at the 5- and 7-positions of the carbocyclic ring. rroij.com

Synthesis of 5-Ethoxymethyl-8-hydroxyquinoline and Related Alkoxymethyl Derivatives

The synthesis of 5-alkoxymethyl-8-hydroxyquinoline derivatives is a well-established process that typically proceeds via a common intermediate, 5-chloromethyl-8-hydroxyquinoline. nih.gov This intermediate is prepared from 8-hydroxyquinoline through an aminomethylation-like reaction.

The general synthetic pathway is as follows:

Chloromethylation: 8-hydroxyquinoline is reacted with paraformaldehyde and hydrochloric acid. This reaction introduces a chloromethyl group (-CH₂Cl) at the C-5 position, which is activated for electrophilic aromatic substitution. The product is typically isolated as the hydrochloride salt of 5-chloromethyl-8-hydroxyquinoline. nih.gov

Nucleophilic Substitution: The 5-chloromethyl intermediate is a reactive alkylating agent. The chlorine atom can be readily displaced by various nucleophiles. To synthesize 5-alkoxymethyl derivatives, the intermediate is reacted with the corresponding alcohol (e.g., methanol, ethanol, propanol) under basic conditions, or more commonly, with a pre-formed sodium alkoxide (NaOR). This Sₙ2 reaction yields the desired 5-alkoxymethyl-8-hydroxyquinoline. rsc.org

For example, the synthesis of 5-ethoxymethyl-8-hydroxyquinoline involves the reaction of 5-chloromethyl-8-hydroxyquinoline with sodium ethoxide. Similarly, using sodium methoxide (B1231860) yields 5-methoxymethyl-8-hydroxyquinoline (MMHQ), and sodium propoxide yields 5-propoxymethyl-8-hydroxyquinoline (PMHQ). rsc.orgresearchgate.net

Table 2: Synthesis of 5-Alkoxymethyl-8-hydroxyquinoline Derivatives

Target CompoundStarting MaterialKey ReagentsReaction TypeReference
5-Chloromethyl-8-hydroxyquinoline8-HydroxyquinolineParaformaldehyde, HClChloromethylation nih.gov
5-Hydroxymethyl-8-hydroxyquinoline (HMHQ)5-Chloromethyl-8-hydroxyquinolineAqueous base (e.g., NaHCO₃)Nucleophilic Substitution (Hydrolysis) rsc.org
5-Methoxymethyl-8-hydroxyquinoline (MMHQ)5-Chloromethyl-8-hydroxyquinolineSodium methoxide (or Methanol/Base)Nucleophilic Substitution (Williamson Ether Synthesis) rsc.orgresearchgate.net
5-Ethoxymethyl-8-hydroxyquinoline5-Chloromethyl-8-hydroxyquinolineSodium ethoxide (or Ethanol/Base)Nucleophilic Substitution (Williamson Ether Synthesis) researchgate.net
5-Propoxymethyl-8-hydroxyquinoline (PMHQ)5-Chloromethyl-8-hydroxyquinolineSodium propoxide (or Propanol/Base)Nucleophilic Substitution (Williamson Ether Synthesis) rsc.org

Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonates

A series of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives have been synthesized from 8-hydroxyquinoline through a multi-step process characterized by high yields and the use of mild, efficient, and conventional methods. tandfonline.comfigshare.com This synthetic pathway demonstrates notable chemoselectivity, particularly in the final sulfonation step. tandfonline.com

The synthesis commences with 8-hydroxyquinoline (1) and proceeds through four main steps: bromination, nitrosation, reduction, and sulfonation. tandfonline.com

Step 1: Synthesis of 7-bromoquinolin-8-ol (B152725) (2) To a solution of quinolin-8-ol (1) in chloroform, N-bromo succinimide (B58015) (NBS) is added portion-wise at 0 °C. The temperature is then raised to 40 °C and the mixture is stirred for 18 hours. This reaction yields 7-bromoquinolin-8-ol (2) as a white solid with an 85% yield. tandfonline.com

Step 2: Synthesis of 7-bromo-5-nitrosoquinolin-8-ol (3) 7-bromoquinolin-8-ol (2) is treated with sodium nitrite (B80452) (NaNO₂) in the presence of concentrated hydrochloric acid at 0 °C. The mixture is stirred for 30 minutes at room temperature to produce 7-bromo-5-nitrosoquinolin-8-ol (3) as an orange-red solid in an 82% yield. tandfonline.com

Step 3: Synthesis of 5-amino-7-bromoquinolin-8-ol (B11873180) (4) The nitroso derivative (3) is reduced using sodium dithionite (B78146) (Na₂S₂O₄) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water at 0 °C. This reduction step yields 5-amino-7-bromoquinolin-8-ol (4). tandfonline.comnih.gov

Step 4: Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives (5a-j) The final step involves the chemoselective sulfonation of the hydroxyl group of 5-amino-7-bromoquinolin-8-ol (4). The reaction is carried out by treating compound (4) with various sulfonyl chlorides in dry THF in the presence of triethylamine (B128534) (TEA) at 0 °C, followed by stirring at room temperature for 6 hours. tandfonline.comnih.gov This method exclusively affords the desired sulfonate derivatives in high yields, ranging from 86% to 93%. tandfonline.com

The table below summarizes the multi-step synthesis process.

StepStarting MaterialReagents and ConditionsProductYield
1Quinolin-8-ol (1)N-bromo succinimide, Chloroform, 0-40 °C, 18h7-bromoquinolin-8-ol (2)85%
27-bromoquinolin-8-ol (2)NaNO₂, conc. HCl, Water, 0 °C to RT, 30 min7-bromo-5-nitrosoquinolin-8-ol (3)82%
37-bromo-5-nitrosoquinolin-8-ol (3)Na₂S₂O₄, THF/Water (1:1), 0 °C, 1h5-amino-7-bromoquinolin-8-ol (4)-
45-amino-7-bromoquinolin-8-ol (4)R-SO₂Cl, TEA, Dry THF, 0 °C to RT, 6h5-amino-7-bromoquinolin-8-yl sulfonates (5a-j)86-93%

Synthesis of Fluoroisoquinoline-Substituted Thiazole (B1198619) Compounds

The synthesis of thiazole derivatives, including those substituted with fluoroisoquinoline moieties, is a cornerstone of heterocyclic chemistry, often aimed at developing compounds with potential therapeutic applications. google.com Various methodologies exist for the construction of the thiazole ring, with the Hantzsch thiazole synthesis being a classical and widely adapted method. jpionline.org

One common approach involves the reaction of a thiourea (B124793) or thioamide derivative with an α-haloketone. researchgate.net For instance, a general synthesis of 2,3,4-trisubstituted thiazoles can be achieved by reacting 1,4-disubstituted thiosemicarbazides with chloroacetone. This reaction can be catalyzed by triethylamine (Et₃N) in ethyl acetate (B1210297) at room temperature or conducted in ethanol under reflux, yielding the target thiazole derivatives in excellent yields (78–99%). nih.gov

Another versatile method for synthesizing fused-thiazole derivatives utilizes a domino protocol. This can involve the reaction of thioamides with γ-bromoenones or the reaction of epoxy-ketones with thiourea or thioamide derivatives in acetic acid at elevated temperatures. nih.gov

A specific example of thiazole synthesis is the Hantzsch reaction, where a mixture of a ketone, thiourea, and iodine is heated. The crude product is then treated with a base, such as ammonium (B1175870) hydroxide, to isolate the 2-amino-4-substituted phenyl thiazole. jpionline.org This intermediate can be further modified, for example, through a Schiff's reaction with substituted aryl aldehydes to generate a diverse library of thiazole derivatives. jpionline.org

The synthesis of thiazolo[2,3-α]tetrahydroisoquinolines represents another important subclass. These compounds can be prepared through an addition reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated methyl esters or amides. This key step often proceeds with good yields and significant diastereoselectivity. nih.gov

The table below outlines various synthetic strategies for thiazole derivatives.

MethodReactantsReagents/ConditionsProduct Type
Hantzsch SynthesisKetone, Thiourea, IodineHeat, then NH₄OH2-Amino-4-substituted phenyl thiazole
Substituted Thiazole Synthesis1,4-Disubstituted thiosemicarbazides, ChloroacetoneEthyl acetate/Et₃N or Ethanol/Reflux2,3,4-Trisubstituted thiazoles
Fused-Thiazole SynthesisEpoxy-ketone, Thiourea/ThioamideAcetic acid, 100 °CFused-vinylthiazoles
Thiazolo[2,3-α]tetrahydroisoquinoline Synthesis3,4-Dihydroisoquinoline, γ-mercapto-α,β-unsaturated ester/amideVarious solvents, acid/base additives3-Substituted thiazolo[2,3-α]tetrahydroisoquinolines

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and provide insights into the electronic environment of the individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy would be a key technique in the structural confirmation of 8-Fluoroisoquinolin-5-ol (B12832427);hydrobromide. The ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the proton. For instance, aromatic protons would resonate at higher chemical shifts compared to aliphatic protons.

Furthermore, the splitting pattern of the signals, known as spin-spin coupling, would provide information about the number of neighboring protons. This coupling, represented by the coupling constant (J) in Hertz (Hz), is crucial for determining the substitution pattern on the isoquinoline (B145761) ring. The presence of the fluorine atom would introduce additional complexity and information through ¹H-¹⁹F coupling.

Expected ¹H NMR Data for 8-Fluoroisoquinolin-5-ol

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-1~8.5-9.0Singlet-
H-3~7.5-8.0DoubletJ(H3-H4) = ~5-6
H-4~7.0-7.5DoubletJ(H4-H3) = ~5-6
H-6~7.0-7.5Doublet of doubletsJ(H6-H7) = ~8-9, J(H6-F8) = ~1-2
H-7~7.5-8.0Doublet of doubletsJ(H7-H6) = ~8-9, J(H7-F8) = ~4-5
5-OHVariableBroad Singlet-

Note: The hydrobromide salt form may cause shifts in the observed ppm values.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In a typical broadband decoupled ¹³C NMR spectrum of 8-Fluoroisoquinolin-5-ol;hydrobromide, each unique carbon atom would appear as a single peak. The chemical shifts of these peaks would be indicative of the carbon's hybridization and its bonding environment. For example, carbons in the aromatic rings would appear in the range of 110-160 ppm. The carbon atom attached to the fluorine (C-8) would exhibit a large C-F coupling constant, which is a characteristic feature.

Expected ¹³C NMR Data for 8-Fluoroisoquinolin-5-ol

CarbonExpected Chemical Shift (ppm)Expected C-F Coupling (Hz)
C-1~140-150-
C-3~115-125-
C-4~120-130-
C-4a~125-135-
C-5~150-160-
C-6~110-120~5-10
C-7~120-130~15-20
C-8~155-165~240-260
C-8a~130-140~10-15

Note: The hydrobromide salt form may cause shifts in the observed ppm values.

Vibrational Spectroscopy Methods

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The presence of the hydrobromide salt might be indicated by broad absorptions in the 2500-3000 cm⁻¹ region due to N-H⁺ stretching. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1500-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration would be expected in the 1000-1300 cm⁻¹ range.

Expected FTIR Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch3200-3600Broad, Strong
N-H⁺ Stretch2500-3000Broad, Medium
Aromatic C-H Stretch3000-3100Medium
C=C / C=N Stretch1500-1650Medium to Strong
C-F Stretch1000-1300Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic peaks for the aromatic ring vibrations. The symmetric stretching of the C=C bonds in the isoquinoline ring would likely give a strong Raman signal. The C-F bond, while having a strong IR absorption, may show a weaker signal in the Raman spectrum. The combination of both FTIR and Raman data would provide a more complete picture of the vibrational modes of the molecule.

Electronic Absorption and Emission Spectroscopy

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published experimental data on the electronic absorption and emission spectroscopic properties of this compound. While spectroscopic techniques are fundamental to the characterization of novel compounds, it appears that detailed studies for this specific molecule have not been made publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption data for this compound has been reported in the accessible scientific literature. For related isoquinoline and quinoline (B57606) derivatives, UV-Vis spectroscopy is a standard method to investigate their electronic transitions. For instance, the parent compound 8-hydroxyquinoline (B1678124) exhibits characteristic absorption bands, and it would be anticipated that the introduction of a fluorine atom and the formation of a hydrobromide salt would induce shifts in the absorption maxima (λmax) due to electronic and environmental effects. However, without experimental data, any discussion of these effects remains speculative.

Fluorescence Spectroscopy Applications

Similarly, there is no available information regarding the fluorescence properties or applications of this compound. The fluorescence of isoquinoline derivatives is an area of active research, with applications in chemical sensing and materials science. nih.govnih.gov The fluorescence quantum yield, excitation and emission wavelengths, and Stokes shift are key parameters that would be determined in a typical characterization. Studies on other 8-hydroxyquinoline derivatives have shown that their fluorescence can be sensitive to substituents and the local environment, but specific data for the 8-fluoro derivative is not present in the surveyed literature. researchgate.netmit.edu

X-Ray Diffraction Analysis for Solid-State Structure

The solid-state structure of this compound has not been elucidated through X-ray diffraction techniques, according to available public data. X-ray diffraction is an essential tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into conformation, intermolecular interactions, and crystal packing.

Single Crystal X-Ray Diffraction

No crystallographic data, such as unit cell parameters, space group, or atomic coordinates, from single crystal X-ray diffraction analysis of this compound has been deposited in crystallographic databases or published in scientific journals. Such an analysis would provide unambiguous proof of the molecular structure and connectivity.

Powder X-Ray Diffraction

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials, providing a fingerprint for a specific crystalline phase. However, no PXRD patterns for this compound are available in the public domain. A representative PXRD pattern would consist of a plot of diffraction intensity versus the diffraction angle (2θ), with characteristic peaks corresponding to the crystalline lattice of the compound.

Data Tables

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govaps.org It is widely employed in pharmaceutical and chemical research to predict molecular properties and reaction mechanisms. nih.gov DFT calculations, often using functionals like B3LYP, are foundational for understanding the geometry, stability, and electronic characteristics of a molecule. researchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest possible energy. For 8-Fluoroisoquinolin-5-ol (B12832427);hydrobromide, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure represents a true energy minimum (a stable conformation) rather than a transition state.

Prediction of Vibrational Spectra: The calculations yield theoretical vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in assigning specific spectral bands to the vibrational modes of the molecule, such as C-F stretching, O-H bending, and aromatic ring vibrations. researchgate.netresearchgate.net

Table 1: Predicted Vibrational Frequencies for 8-Fluoroisoquinolin-5-ol (Illustrative table as specific data is unavailable)

Vibrational Mode Calculated Wavenumber (cm⁻¹) Description
ν(O-H) Data not available Hydroxyl group stretching
ν(C-F) Data not available Carbon-Fluorine stretching
ν(C=N) Data not available Isoquinoline (B145761) ring stretching

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. semanticscholar.org

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. semanticscholar.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgmdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov These parameters are essential for predicting how 8-Fluoroisoquinolin-5-ol;hydrobromide might interact with biological targets.

Table 2: Frontier Molecular Orbital Energies (Illustrative table as specific data is unavailable)

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its interaction with other chemical species. wolfram.comchemrxiv.org

The MEP map is color-coded to identify regions of varying electron density. researchgate.net

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack (nucleophilic centers). For 8-Fluoroisoquinolin-5-ol, such regions would be expected around the electronegative oxygen, nitrogen, and fluorine atoms. researchgate.net

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack (electrophilic centers). Positive regions are often found around hydrogen atoms, particularly the one attached to the hydroxyl group. researchgate.net

Green Regions: Represent areas with a neutral or near-zero potential.

By analyzing the MEP map of 8-Fluoroisoquinolin-5-ol, researchers can pinpoint the atoms or regions most likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and atomic orbitals. wisc.edu It examines charge delocalization and hyperconjugative interactions within the molecule. uni-muenchen.dewisc.edu

For 8-Fluoroisoquinolin-5-ol, NBO analysis would reveal:

The nature of the C-F, C-O, and other bonds, including their polarity and hybrid composition. uni-muenchen.de

The delocalization of electron density from the lone pairs on the oxygen, nitrogen, and fluorine atoms into adjacent anti-bonding orbitals.

The intramolecular charge transfer that contributes to the molecule's electronic properties and stability. researchgate.net

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative table as specific data is unavailable)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O) σ*(C-C) Data not available
LP (N) π*(C-C) Data not available
π (C-C) π*(C-C) Data not available

Assessment of Molecular Stability through Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that can provide detailed insights into charge distribution and delocalization. nih.gov For substituted isoquinolines, NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer, arising from the interactions between donor and acceptor orbitals. nih.gov In 8-Fluoroisoquinolin-5-ol, significant charge delocalization is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic rings.

To illustrate the effect of substituents on charge distribution, the following interactive table presents hypothetical Mulliken atomic charges for key atoms in 8-Fluoroisoquinolin-5-ol, based on general principles and data from related substituted isoquinolines. researchgate.net

AtomHypothetical Mulliken Charge (a.u.)
N2-0.45
C10.15
C3-0.10
C4-0.05
C50.10
O (at C5)-0.60
C80.25
F (at C8)-0.30
Note: These values are illustrative and would require specific DFT calculations for 8-Fluoroisoquinolin-5-ol for precise quantification.

Hyperconjugation Effects

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. wikipedia.org In aromatic systems, this can involve the interaction of σ-bonds with the π-system. While hyperconjugation is most prominent in molecules with alkyl groups adjacent to a π-system, analogous interactions, often termed negative hyperconjugation, can occur with lone pairs.

Quantum Chemical Descriptors for Structure-Activity Relationship Studies

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior and biological activity. drugdesign.orgcollaborativedrug.com These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological effects. mdpi.com For 8-Fluoroisoquinolin-5-ol, several quantum chemical descriptors are particularly relevant.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. In substituted isoquinolines, electron-withdrawing groups like fluorine tend to lower both the HOMO and LUMO energies, while electron-donating groups like hydroxyl tend to raise the HOMO energy. nih.gov

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more comprehensive picture of reactivity. nih.gov

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The following interactive table provides hypothetical values for these quantum chemical descriptors for 8-Fluoroisoquinolin-5-ol, based on trends observed in computational studies of similar fluorinated and hydroxylated aromatic systems. dergipark.org.tr

DescriptorHypothetical ValueSignificance
EHOMO (eV)-8.5Electron donating ability
ELUMO (eV)-1.2Electron accepting ability
Energy Gap (eV)7.3Chemical reactivity and stability
Electronegativity (χ) (eV)4.85Ability to attract electrons
Chemical Hardness (η) (eV)3.65Resistance to change in electron distribution
Chemical Softness (S) (eV-1)0.27Ease of electron transfer
Electrophilicity Index (ω) (eV)3.22Propensity to act as an electrophile
Note: These values are for illustrative purposes and would need to be confirmed by specific quantum chemical calculations.

By calculating these descriptors for a series of related compounds and correlating them with their biological activities, QSAR models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties.

Pharmacological and Biological Relevance of Fluoroisoquinolinol Scaffolds

Biological Activities of 8-Hydroxyquinoline (B1678124) Derivatives

Compounds incorporating the 8-hydroxyquinoline (8-HQ) nucleus demonstrate a broad spectrum of biological activities, making them a cornerstone in the design of new therapeutic agents. scilit.comnih.gov The versatility of the 8-HQ scaffold allows for chemical modifications that can enhance its potency and specificity against various pathological targets. nih.gov A key mechanism often attributed to the biological effects of 8-HQ derivatives is their ability to chelate metal ions, which are essential cofactors for many enzymes crucial for pathogen survival and tumor cell proliferation. nih.govresearchgate.net

Derivatives of 8-hydroxyquinoline are well-documented for their potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. scilit.comscbt.com Halogenated derivatives, in particular, have shown significant activity. For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) has demonstrated high potency against Mycobacterium tuberculosis and both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). nih.gov The antibacterial action is often linked to the compound's ability to disrupt essential bacterial processes. nih.gov One study highlighted a derivative that was more potent than standard drugs against several bacterial strains, including E. cloacae, K. pneumoniae, and S. aureus. scilit.com

Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

Compound/Derivative Target Organism Activity (MIC*) Source
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) M. tuberculosis 0.1 µM nih.gov
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) MSSA 2.2 µM nih.gov
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) MRSA 1.1 µM nih.gov
8-Hydroxyquinoline (8HQ) S. aureus, E. faecalis 27.58 µM nih.gov
Derivative (R = NO₂, R′ = H) E. cloacae, K. pneumoniae 1 x 10⁻⁶ mg/mL scilit.com
Hybrid of 8-HQ and benzamide S. aureus 0.0625 mg/mL scilit.com

MIC = Minimum Inhibitory Concentration

The 8-hydroxyquinoline scaffold is a prominent feature in the design of anticancer agents. These compounds and their metal complexes have shown significant cytotoxicity against various human tumor cell lines. For example, 8-hydroxy-2-quinolinecarbaldehyde exhibited potent in vitro activity against multiple cancer cell lines, including those of the breast (MDA231, T-47D), liver (SKHep1, Hep3B), and bone (SaoS2). nih.gov Oxidovanadium(IV) complexes of 8-hydroxyquinoline hydrazones have demonstrated high activity against malignant melanoma (A-375) cells, with IC₅₀ values below 6.3 μM, which is more potent than the conventional chemotherapy drug cisplatin (B142131) on the same cell line. The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.

Table 2: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives

Compound/Derivative Cancer Cell Line Activity (IC₅₀* / MTS₅₀**) Source
Oxidovanadium(IV) complexes of 8-HQ hydrazones Malignant Melanoma (A-375) < 6.3 µM
8-hydroxy-2-quinolinecarbaldehyde Liver Cancer (Hep3B) 6.25±0.034 µg/mL nih.gov
8-hydroxy-2-quinolinecarbaldehyde Breast Cancer (MDA231, T-47D) 12.5–25 µg/mL nih.gov
Copper(II) complexes of 8-HQ thiosemicarbazones Various Cancer Cells < 1 µM

IC₅₀ = Half-maximal inhibitory concentration *MTS₅₀ = Half-maximal MTS tetrazolium reduction

8-Hydroxyquinoline derivatives are recognized for their broad-spectrum antifungal properties, showing activity against human pathogens like Candida species and various dermatophytes. researchgate.net Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been shown to damage the cell wall of Candida albicans and inhibit its transition to the more invasive hyphal form. Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid, act by compromising the integrity of the fungal cytoplasmic membrane. One study synthesized a series of novel 8-HQ derivatives and found that compound 5h , featuring a dimethoxy-pyrimidinyl substituent, was particularly effective against all fungal species tested, with MIC values of 4 μg/mL.

Table 3: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

Compound/Derivative Target Organism Activity (MIC* / EC₅₀**) Source
Clioquinol Candida spp. 0.031-2 µg/mL
Compound 2 S. sclerotiorum 0.0016 mM researchgate.net
Compound 2 B. cinerea 0.0021 mM researchgate.net
Compound 5h Various Fungi 4 µg/mL

MIC = Minimum Inhibitory Concentration *EC₅₀ = Half-maximal effective concentration

The antiviral potential of the 8-hydroxyquinoline scaffold extends to viruses of significant global concern, including the Dengue virus (DENV). Derivatives of 8-HQ have been identified as potent inhibitors of the DENV protease NS2B/NS3, which is essential for viral replication. A study identified an 8-HQ-aminobenzothiazole derivative as a highly potent inhibitor of the DENV2 protease, with an IC₅₀ value of 0.91 µM. This compound was found to act via a competitive mode of inhibition. Other novel quinoline (B57606) derivatives have also shown dose-dependent inhibition of DENV2 in the low micromolar range, impairing the production of the viral envelope glycoprotein.

Isoquinoline (B145761) Derivatives as Kinase Inhibitors

Isoquinoline and its derivatives represent another critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline structure has served as a foundation for the design of compounds that can compete with ATP for binding to the kinase active site. nih.gov This has led to the development of several clinically approved kinase inhibitors. For example, certain isoquinoline derivatives have shown potent and selective inhibition of human epidermal growth factor receptor 2 (HER2), a key target in breast cancer, with improved selectivity over the epidermal growth factor receptor (EGFR).

PERK is a crucial kinase involved in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum. Chronic activation of the PERK pathway is implicated in various diseases. While the direct design of isoquinoline derivatives as PERK inhibitors is an emerging area, related structures have shown significant activity.

The compound GSK2656157, a potent PERK inhibitor, features a core structure that includes a pyridine (B92270) ring fused to an indole (B1671886) ring, which bears a structural resemblance to the isoquinoline scaffold. This inhibitor was found to have a cellular IC₅₀ value of 0.2 μM for PERK inhibition. Furthermore, some natural isoquinoline alkaloids have been shown to modulate the PERK signaling pathway. For instance, the isoquinoline alkaloid Tetrahydropalmatine can down-regulate the expression of phosphorylated PERK (p-PERK), thereby reducing neuroinflammation and neuronal apoptosis in models of traumatic brain injury. scbt.com This indicates that the isoquinoline scaffold can serve as a valuable template for developing modulators of the PERK signaling pathway.

Modulation of Protein Kinase B (PKB/Akt)

Protein Kinase B, also known as Akt, is a serine/threonine kinase that functions as a central node in signal transduction pathways, regulating a wide array of cellular processes.

The PKB/Akt signaling pathway is a key regulator of cell proliferation and survival. google.com Activation of Akt promotes cell growth and proliferation by phosphorylating and regulating the function of numerous downstream substrates involved in cell cycle progression. Furthermore, Akt is a potent inhibitor of apoptosis. google.com It can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9. Additionally, Akt can promote the expression of anti-apoptotic proteins and inhibit the function of transcription factors that drive the expression of pro-apoptotic genes. google.com

Due to its central role in promoting cell survival and proliferation, the aberrant activation of the Akt pathway is a frequent event in many human cancers. nih.govnih.gov Hyperactivation of Akt signaling can result from various genetic alterations, including mutations in the PI3K catalytic subunit, loss of the tumor suppressor PTEN, or amplification of the AKT gene itself. nih.gov This sustained Akt signaling contributes to uncontrolled cell proliferation, evasion of apoptosis, and increased tumor cell survival, making it a critical driver of tumorigenesis. nih.govnih.gov Consequently, the development of Akt inhibitors is a major focus in cancer drug discovery. nih.gov Some 4-aminoquinoline (B48711) derivatives have been shown to sensitize tumor cells to the killing effects of Akt inhibitors, suggesting that the quinoline and potentially the isoquinoline scaffold could be a valuable starting point for developing agents that modulate Akt signaling. nih.gov

Potential as Lead Compounds in Drug Discovery

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects. doaj.orgnih.govsemanticscholar.orgnih.gov The versatility of the isoquinoline ring system allows for the introduction of various substituents to modulate its pharmacological properties.

The incorporation of fluorine into the isoquinoline scaffold can further enhance its potential as a lead compound. nih.govmdpi.comresearchgate.netresearchgate.net Fluorine's unique properties, such as its high electronegativity and small size, can improve a molecule's metabolic stability, increase its binding affinity to target proteins, and enhance its membrane permeability. nih.govmdpi.com These improvements can translate into better pharmacokinetic and pharmacodynamic profiles for drug candidates. nih.govmdpi.com

Given the established roles of the PERK and Akt pathways in neurodegenerative diseases and cancer, and the demonstrated biological activities of isoquinoline derivatives in these therapeutic areas, fluoroisoquinolinol scaffolds like 8-Fluoroisoquinolin-5-ol (B12832427);hydrobromide represent a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The diverse anticancer activities of various isoquinoline derivatives are highlighted in the table below.

Compound Class/DerivativeCancer Cell Line(s)Mechanism of Action/Effect
Isoquinoline Derivatives (general)Various cancer cell linesInduction of cell cycle arrest, apoptosis, and autophagy. nih.goveurekaselect.com
Tetrahydro-quinoline/isoquinoline based compoundsVarious cancer cell linesInhibition of cell proliferation, induction of apoptosis and DNA fragmentation, inhibition of tubulin polymerization. eurekaselect.comresearchgate.net
Compound B01002 (isoquinoline derivative)SKOV3 ovarian cancerAntiproliferative and proapoptotic activity, downregulation of IAPs. nih.gov
Compound C26001 (isoquinoline derivative)SKOV3 ovarian cancerAntiproliferative and proapoptotic activity, downregulation of IAPs. nih.gov

Design Principles for Enhanced Efficacy and Selectivity

The design of bioactive molecules, including those based on the fluoroisoquinolinol scaffold, is a multifactorial process aimed at optimizing interactions with a biological target while minimizing off-target effects and improving metabolic stability. The incorporation of fluorine is a well-established strategy in drug design to achieve these goals. mdpi.com Fluorination can strategically reduce the electron density of aromatic rings, making them less susceptible to oxidative metabolism and thereby increasing their stability in vivo. mdpi.com

In the context of the isoquinoline ring, the position of fluorine substitution is critical. The introduction of fluorine can alter the molecule's conformation, pKa, and polarity. researchgate.netnih.gov These changes influence how the molecule binds to its target protein, potentially leading to enhanced potency and selectivity. nih.gov For instance, strategic fluorination of a lead compound has been shown to improve pharmacokinetic profiles while maintaining high potency and selectivity for the intended target kinase. mdpi.com The design principles for fluoroisoquinolinols would therefore involve positioning the fluorine atom to favorably influence electronic properties and steric interactions within the target's binding pocket, thereby enhancing binding affinity and specificity.

Impact of Fluorine Substitution on Pharmacodynamics

Pharmacodynamics describes the effects of a drug on the body, governed by its interaction with a biological target. Fluorine substitution can profoundly impact these interactions. Due to its high electronegativity, the most of any element, a fluorine atom can create strong C-F bonds and alter the electronic distribution of the entire molecule. nih.gov This can modulate the acidity or basicity of nearby functional groups, which is crucial for receptor binding. nih.gov

PropertyImpact of Fluorine SubstitutionSource
Metabolic Stability Increases due to the strength of the C-F bond, making the molecule more resistant to oxidative metabolism. mdpi.comnih.gov
Binding Affinity Can be enhanced by altering the molecule's electronic properties (pKa, polarity) and conformation for a better fit in the target's binding site. nih.gov
Selectivity Can be improved by fine-tuning interactions with the specific target protein over other proteins. mdpi.com
Lipophilicity Can be increased, potentially improving membrane permeability and bioavailability. researchgate.netnih.gov

Exploration of Other Biological Targets and Mechanisms of Action

While the full biological profile of 8-Fluoroisoquinolin-5-ol is not extensively characterized in publicly available literature, the broader family of isoquinoline derivatives has been investigated for activity against a range of targets.

Indirect Evidence for Hepatitis C Virus Inhibition from Related Scaffolds

There is evidence from related molecular scaffolds suggesting that isoquinoline-based compounds may have potential as inhibitors of the Hepatitis C Virus (HCV). Various heterocyclic compounds are known to possess antiviral properties, and isoquinoline alkaloids have been noted for interfering with pathways crucial for viral replication. semanticscholar.org Patent literature discloses macrocyclic isoquinoline peptide structures designed as inhibitors of HCV. google.com Furthermore, studies on related quinoline derivatives have identified compounds with anti-HCV activity. For example, a series of anilinoquinoline derivatives was synthesized and tested, revealing that 2-(3'-nitroanilino)quinoline exhibited inhibitory effects on HCV replication and the NS3/4A protease. nih.gov Although this evidence is indirect and pertains to related, but distinct, chemical structures, it highlights the potential of the broader isoquinoline and quinoline chemical space in the development of anti-HCV agents. mdpi.com

Antagonistic Activity (e.g., Adenosine (B11128) Antagonism of Thiazole (B1198619) Derivatives)

The isoquinoline scaffold has been successfully utilized in the development of adenosine receptor antagonists. vu.nl Specifically, researchers have synthesized and tested series of isoquinoline and quinazoline (B50416) urea (B33335) derivatives for their ability to bind to human adenosine A3 receptors. vu.nl Structure-activity relationship studies revealed that certain substitutions on the isoquinoline ring were beneficial for high affinity. vu.nlacs.org

In a related line of research, the isoquinoline ring system was used as a template for developing novel adenosine receptor antagonists, which led to the investigation of thiazole and thiadiazole analogues. nih.gov It was found that replacing the bicyclic isoquinoline system with monocyclic rings like thiazole could still yield compounds with adenosine receptor affinity, although the second ring of the isoquinoline was important for high-affinity binding. nih.gov The development of non-xanthine antagonists based on a 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole scaffold also demonstrates the utility of related heterocyclic systems in targeting adenosine receptors. nih.gov These findings indicate that the isoquinoline nucleus is a viable starting point for designing ligands that antagonize adenosine receptors.

Compound ClassBiological TargetFindingsSource
Macrocyclic Isoquinoline PeptidesHepatitis C Virus (HCV)Designed as potential HCV inhibitors. google.com
Anilinoquinoline DerivativesHepatitis C Virus (HCV)Showed activity against HCV replication and NS3/4A protease. nih.gov
Isoquinoline & Quinazoline Urea DerivativesHuman Adenosine A3 ReceptorFound to bind to the receptor; structure-activity relationships were established for affinity. vu.nl
3-(2-Pyridinyl)isoquinoline DerivativesHuman Adenosine A3 ReceptorIdentified as a novel class of ligands for this receptor. acs.org
Thiazole/Thiadiazole Analogues (derived from Isoquinoline template)Adenosine ReceptorsRetained adenosine receptor affinity, showing the utility of the core design. nih.gov

Future Research Directions and Applications

Development of Novel Synthetic Pathways for Fluoroisoquinolinol Hydrobromides

The synthesis of specifically substituted isoquinolines, such as the 8-fluoro-5-ol variant, often requires multi-step and sometimes low-yielding procedures. Future research will likely focus on creating more efficient, scalable, and versatile synthetic routes. An existing challenge in isoquinoline (B145761) synthesis is controlling regioselectivity, particularly during electrophilic substitution reactions like bromination or nitration, which are often precursors to introducing other functional groups. mdpi.comgoogle.comgoogle.com

Future synthetic strategies could also explore catalyst-free processes or the use of more environmentally benign catalysts to align with the principles of green chemistry. researchgate.net The ultimate aim is to develop robust pathways that allow for the facile synthesis of not only 8-Fluoroisoquinolin-5-ol (B12832427) hydrobromide but also a library of related analogues for comprehensive structure-activity relationship studies.

Advanced Spectroscopic Investigations and Methodological Refinements

A thorough characterization of 8-Fluoroisoquinolin-5-ol hydrobromide and its derivatives is fundamental to understanding their chemical behavior and potential applications. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structural confirmation mdpi.commdpi.com, advanced spectroscopic methods can provide deeper insights.

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for unambiguously assigning proton and carbon signals, especially for more complex derivatives. The effect of the fluorine atom on the chemical shifts of nearby nuclei (¹H and ¹³C) can be systematically studied to understand its electronic influence. mdpi.com

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, supported by density functional theory (DFT) calculations, can offer detailed information about the vibrational modes of the molecule. mdpi.comresearchgate.net This can be particularly useful for studying intermolecular interactions, such as hydrogen bonding involving the 5-hydroxyl group and the hydrobromide salt. Investigating the photophysical properties, such as UV-visible absorption and fluorescence emission, could reveal potential applications in optical materials or as fluorescent probes. mdpi.comacs.org

Spectroscopic TechniqueInformation GainedPotential Refinements
¹H and ¹³C NMR Basic structural confirmation, chemical environment of nuclei. mdpi.com2D NMR (COSY, HSQC, HMBC) for unambiguous assignments; ¹⁹F NMR to directly probe the fluorine environment.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. mdpi.comHigh-resolution mass spectrometry (HRMS) for precise mass determination and molecular formula confirmation. nih.gov
FT-IR & Raman Identification of functional groups and vibrational modes. mdpi.comCombination with DFT calculations for precise band assignment and analysis of intermolecular interactions. researchgate.net
UV-Visible Spectroscopy Electronic transitions (π-π*) and conjugation. mdpi.comSolvatochromism studies to understand solvent effects on electronic structure.
Fluorescence Spectroscopy Emission properties, quantum yield.Time-resolved fluorescence to study excited-state dynamics.

In Silico Drug Design and Molecular Dynamics Simulations

Computational chemistry offers powerful tools to predict the biological potential of 8-Fluoroisoquinolin-5-ol hydrobromide and to guide the design of more potent derivatives. In silico techniques like molecular docking and molecular dynamics (MD) simulations can be employed to screen the compound against various biological targets. nih.govnih.gov The isoquinoline scaffold is a common feature in molecules targeting a wide range of proteins, including enzymes and receptors. nih.govsemanticscholar.org

Molecular docking studies can predict the binding affinity and interaction modes of the compound within the active sites of known drug targets. nih.govnih.gov For example, based on the activities of related quinoline (B57606) compounds, potential targets could include topoisomerase I, various kinases, or viral proteins like SARS-CoV-2 main protease. researchgate.netnih.govnih.gov The fluorine atom and hydroxyl group can be critical for forming specific hydrogen bonds or other interactions that enhance binding affinity. mdpi.com

Following docking, MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing how the compound and the protein adapt to each other in a simulated aqueous environment. nih.govmdpi.com These computational approaches are cost-effective methods for prioritizing synthetic efforts toward derivatives with the highest predicted activity. nih.gov

Target Identification and Validation for Bioactive Derivatives

Should initial screenings reveal biological activity for 8-Fluoroisoquinolin-5-ol hydrobromide or its derivatives, the next critical step is to identify their specific molecular targets. Elucidating the mechanism of action is essential for further drug development. frontiersin.org Several modern techniques are available for this purpose.

One prominent method is affinity-based target identification, which often utilizes chemical probes derived from the bioactive compound. rsc.orgrsc.org A derivative of 8-Fluoroisoquinolin-5-ol could be synthesized with a linker and an affinity tag (e.g., biotin) or a photo-reactive group. This probe can then be used in cell lysates to "pull down" its binding partners, which can subsequently be identified by mass spectrometry. rsc.org

Other non-probe-based methods include cellular thermal shift assays (CETSA), which can detect target engagement in intact cells by observing changes in protein thermal stability upon ligand binding. frontiersin.org Omics-based approaches, such as proteomics and transcriptomics, can also provide clues by analyzing global changes in protein or gene expression in response to treatment with the compound. frontiersin.org

MethodPrincipleApplication to 8-Fluoroisoquinolin-5-ol
Affinity-Based Probes A modified version of the compound is used to isolate its binding partners from a complex biological sample. rsc.orgSynthesize a derivative with a tag (e.g., biotin) to perform pull-down experiments and identify targets via mass spectrometry. rsc.org
CETSA Target engagement in cells or lysates is detected by a shift in the thermal stability of the target protein upon ligand binding. frontiersin.orgCan validate direct binding to a suspected target protein in a cellular context without modifying the compound.
Activity-Based Protein Profiling (ABPP) Uses reactive probes to covalently label the active sites of entire enzyme families, allowing for a readout of compound-induced changes in activity. frontiersin.orgCould identify enzyme families that are inhibited or activated by the compound.
Computational Prediction Uses algorithms and databases to predict potential targets based on the chemical structure of the compound. frontiersin.orgAn initial, rapid screening step to generate hypotheses for experimental validation.

Exploration of Structure-Activity Relationships for Optimized Biological Performance

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological performance of a lead compound. For 8-Fluoroisoquinolin-5-ol, this would involve synthesizing a series of analogues and evaluating how specific structural modifications affect their activity. nih.govnih.gov

Key areas for modification would include:

The Fluorine Atom: Its position could be moved around the aromatic ring to probe its effect on electronic properties and binding interactions. The fluorine at C-8 is expected to influence the basicity of the isoquinoline nitrogen and the acidity of the C-5 hydroxyl group.

The Hydroxyl Group: This group could be alkylated to form ethers or acylated to form esters to determine the importance of its hydrogen-bonding capability. Its position could also be varied.

The Isoquinoline Core: Substituents could be introduced at other available positions (e.g., C-1, C-3, C-4) to explore steric and electronic effects. The impact of electron-donating versus electron-withdrawing groups on activity would be a key aspect of the investigation. nih.govnih.gov

SAR studies on related fluorinated quinolones have shown that the fluorine atom is often responsible for a broader spectrum of activity and higher potency. nih.gov Similarly, studies on quinazoline-based inhibitors have demonstrated that specific substitutions are vital for inhibitory activity. mdpi.com By systematically applying these principles, researchers can develop a detailed understanding of the pharmacophore and design derivatives with improved potency, selectivity, and pharmacokinetic properties. jefferson.eduresearchgate.net

Potential Applications in Material Science and Other Fields

Beyond pharmaceuticals, the unique electronic and structural properties of isoquinoline derivatives suggest potential applications in material science. amerigoscientific.comnumberanalytics.com The fused aromatic system of 8-Fluoroisoquinolin-5-ol provides a rigid, planar scaffold that can be incorporated into larger molecular architectures.

Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials and optical materials. amerigoscientific.com The presence of both a fluorine atom (highly electronegative) and a hydroxyl group (a hydrogen bond donor) could be exploited to tune the intermolecular interactions and solid-state packing of these materials, which in turn influences their electronic and optical properties. acs.org

Furthermore, isoquinoline derivatives can act as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com The nitrogen of the isoquinoline ring and the oxygen of the hydroxyl group in 8-Fluoroisoquinolin-5-ol could coordinate with metal ions, potentially leading to the formation of novel MOFs with tailored pore sizes and functionalities for applications in gas storage or catalysis. amerigoscientific.com The unique properties of fluorinated organic materials, such as high thermal stability and hydrophobicity, could impart desirable characteristics to these advanced materials.

Q & A

Q. What are the optimal synthetic routes for preparing 8-Fluoroisoquinolin-5-ol hydrobromide, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes: Begin with fluorination of isoquinoline precursors (e.g., halogenation at position 8) followed by hydroxylation at position 4. Bromide counterion introduction can occur via acid-base reactions using HBr.
  • Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (solvent: ethanol/water).
  • Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C). Compare spectral data with known derivatives (e.g., 8-hydroxyquinoline analogs) .

Q. How can the structural conformation of 8-Fluoroisoquinolin-5-ol hydrobromide be confirmed experimentally?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal structure to confirm substituent positions and hydrogen bonding with the hydrobromide ion.
  • Spectroscopy: Use ¹⁹F NMR to verify fluorine substitution and FT-IR to identify O–H stretching (3200–3600 cm⁻¹) and Br⁻ interactions.
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺ and bromide counterion detection) .

Q. What analytical methods are recommended for quantifying 8-Fluoroisoquinolin-5-ol hydrobromide in complex matrices?

Methodological Answer:

  • Chromatography: Develop a reversed-phase HPLC method with a mobile phase of acetonitrile/0.1% trifluoroacetic acid.
  • Validation Parameters: Include linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (90–110%) per ICH guidelines.
  • Cross-Validation: Compare with LC-MS for trace-level quantification in biological samples .

Advanced Research Questions

Q. How can mechanistic studies on 8-Fluoroisoquinolin-5-ol hydrobromide be designed to explore its bioactivity?

Methodological Answer:

  • Theoretical Framework: Link to structure-activity relationship (SAR) models for isoquinoline derivatives. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Experimental Design:
    • In Vitro Assays: Test inhibition of enzymes (e.g., kinases) using fluorescence-based assays.
    • Molecular Docking: Simulate ligand-protein interactions (e.g., with Autodock Vina) to predict binding affinities.
    • Control Variables: Include non-fluorinated analogs to isolate fluorine’s role .

Q. How should researchers address contradictions in reported bioactivity data for 8-Fluoroisoquinolin-5-ol hydrobromide?

Methodological Answer:

  • Data Triangulation: Replicate experiments under standardized conditions (pH 7.4, 37°C) and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects).
  • Meta-Analysis: Systematically review literature to isolate trends, noting discrepancies in assay protocols (e.g., cell lines, incubation times) .

Q. What experimental strategies can elucidate the thermodynamic stability of 8-Fluoroisoquinolin-5-ol hydrobromide?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen atmosphere.
  • Calorimetry: Use differential scanning calorimetry (DSC) to identify phase transitions and enthalpy changes.
  • Computational Modeling: Perform molecular dynamics simulations to predict degradation pathways under stress conditions (e.g., heat, humidity) .

Q. How can researchers optimize the stability of 8-Fluoroisoquinolin-5-ol hydrobromide in aqueous solutions?

Methodological Answer:

  • pH Stability Studies: Test solubility and degradation kinetics across pH 3–10 using UV-Vis spectroscopy.
  • Excipient Screening: Add stabilizers (e.g., cyclodextrins) to buffer systems and monitor aggregation via dynamic light scattering (DLS).
  • Long-Term Storage: Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring for degradation products .

Data Presentation and Theoretical Integration

Q. How should researchers integrate spectroscopic and crystallographic data into a cohesive structural analysis?

Methodological Answer:

  • Data Correlation: Overlay XRD-derived bond lengths with DFT-optimized geometries to validate computational models.
  • Visualization Tools: Use software like Mercury (CCDC) to generate 3D structural diagrams annotated with key interactions (e.g., Br⁻ hydrogen bonds).
  • Reporting Standards: Follow IUPAC guidelines for crystallographic data (e.g., CIF files) and spectroscopic peak assignments .

Q. What theoretical frameworks are most relevant for interpreting the reactivity of 8-Fluoroisoquinolin-5-ol hydrobromide?

Methodological Answer:

  • Electronic Effects: Apply Hammett σ constants to predict substituent effects on reaction rates.
  • Acid-Base Behavior: Use pKa predictions (e.g., ACD/Labs) to model protonation states in biological systems.
  • Solid-State Chemistry: Leverage crystal engineering principles to design co-crystals for enhanced solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.